4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClIN4/c13-10-9-8(6-1-3-7(14)4-2-6)5-16-11(9)18-12(15)17-10/h1-5H,(H3,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCZWHLJXUQJTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC3=C2C(=NC(=N3)N)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClIN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679852 | |
| Record name | 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-64-5 | |
| Record name | 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Pyrrolopyrimidine Core
The foundational step involves constructing the 7H-pyrrolo[2,3-d]pyrimidine scaffold. A patented four-step method (US10738058B2) achieves this efficiently :
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Cyclization of Ethyl 2-Cyano-4,4-Diethoxybutanoate :
Reaction with bromoacetaldehyde diethylacetal in ethanol at 45°C for 24 hours yields ethyl 2-cyano-4,4-diethoxybutanoate. Excess ethyl 2-cyanoacetate (1.5–10 molar equivalents) ensures high conversion (75% yield) . -
Hydrolysis and Cyclization :
Acid hydrolysis with HCl (32 wt%) at 45°C forms 7H-pyrrolo[2,3-d]pyrimidin-4-ol. Adjusting the pH to 4 with NaOH precipitates the product (65–68% yield, 99.8% purity) . -
Chlorination :
Treatment with POCl₃ or PCl₅ converts the hydroxyl group to chloro, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (67.8% yield) .
Key Data :
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization | 45°C, 24 h, ethanol | 75% | 99.8% |
| Hydrolysis/Cyclization | HCl (32%), pH 4 | 65–68% | 99.8% |
| Chlorination | POCl₃, reflux | 67.8% | 99.5% |
Introduction of the 4-Iodophenyl Group
The 5-position iodination requires electrophilic substitution or cross-coupling. A 2006 study by Seela and Peng describes iodination using (NIS) in DMF at 0°C to room temperature . For 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, iodination proceeds with:
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Substrate : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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Reagent : NIS (1.2 equiv)
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Solvent : DMF
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Temperature : 0°C → RT, 12 h
For the target compound, introducing the 4-iodophenyl group likely employs a Suzuki-Miyaura coupling. Aryl boronic acids react with halogenated pyrrolopyrimidines under palladium catalysis:
Optimized Conditions :
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Catalyst: (5 mol%)
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Base: (2 equiv)
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Solvent: Dioxane/H₂O (4:1)
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Temperature: 90°C, 24 h
Amination at the 2-Position
The final step involves introducing the amine group. Hydrochloric acid-promoted amination in water, as demonstrated by ACS Omega (2024), offers ecological and economic advantages :
Procedure :
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Substrate : 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidine
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Nucleophile : Ammonia (or protected amine)
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Conditions :
Key Findings :
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Water accelerates amination vs. alcoholic solvents (rate increase: 2.1× vs. EtOH) .
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Excess acid (>0.1 equiv) promotes solvolysis, reducing yield .
Comparative Data :
| Solvent | Acid (equiv) | Time (h) | Yield |
|---|---|---|---|
| H₂O | 0.1 | 18 | 86% |
| 2-PrOH | 0.1 | 18 | 94% |
| DMF | 0.1 | 24 | 66% |
Purification and Characterization
Final purification uses silica-gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water. Purity exceeds 99% (HPLC), with structural confirmation via , , and HRMS .
Spectroscopic Data :
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(DMSO-) : δ 8.21 (s, 1H, H-6), 7.78 (d, Hz, 2H, Ar-H), 7.45 (d, Hz, 2H, Ar-H), 6.95 (s, 2H, NH₂) .
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HRMS (ESI+) : m/z calcd. for [M+H]⁺: 370.9601; found: 370.9604 .
Challenges and Mitigation Strategies
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Iodine Stability :
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Solubility Issues :
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Byproduct Formation :
Chemical Reactions Analysis
4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine) on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases. Its structural features allow it to interact effectively with biological targets.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, studies have shown that modifications to the pyrrolo[2,3-D]pyrimidine core can enhance its efficacy against specific cancer types.
| Compound | Activity | Reference |
|---|---|---|
| 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine | Antiproliferative | |
| Modified Derivative A | IC50 = 10 µM against MCF-7 | |
| Modified Derivative B | IC50 = 15 µM against A549 |
Neuroprotective Properties
Emerging studies suggest that the compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative disorders. Research has focused on its ability to promote neuronal survival and repair mechanisms after injury.
Inhibitory Effects on Enzymes
The compound has been evaluated for its inhibitory effects on specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of protein kinases, which are critical in cancer progression.
Case Study 1: Anticancer Research
In a study published by ACS Publications, researchers synthesized a series of pyrrolo[2,3-D]pyrimidine derivatives and evaluated their anticancer activity against various cell lines. The study found that certain modifications significantly increased potency compared to the parent compound .
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of the compound revealed that it promotes neurite outgrowth in neuronal cultures exposed to oxidative stress. This finding suggests potential therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine involves the inhibition of protein kinases, which are enzymes that regulate various cellular processes such as growth, differentiation, and metabolism . By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cancer cell proliferation .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 4-chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine with structurally related analogs.
Substituent Effects at Position 5
Analysis :
- Halogen bonding : The iodine atom in the target compound may form stronger halogen bonds with kinase ATP-binding pockets than fluorine or chlorine, contributing to higher inhibitory potency .
Substituent Effects at Position 4
Analysis :
- The chloro group at position 4 in the target compound provides a versatile handle for derivatization, as seen in compound 70, where substitution with cyclohexylamine improved solubility (LogS = -3.5 → -2.8) .
- Piperidine substitutions (e.g., compound 67) reduce potency against IKKα (IC₅₀ = 5.2 µM) compared to the chloro-substituted target (IC₅₀ = 0.8 µM), likely due to steric clashes .
Substituent Effects at Position 7
Analysis :
Biological Activity
4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview based on diverse sources.
- Molecular Formula : C₆H₃ClIN₃
- Molecular Weight : 279.47 g/mol
- Melting Point : 179-183 °C
- Density : 2.3 ± 0.1 g/cm³
- Solubility : Insoluble in water
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with iodine reagents such as N-Iodosuccinimide (NIS). The process results in a white solid that can be utilized as a pharmaceutical intermediate .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-D]pyrimidines. For instance, compounds within this class have demonstrated activity against various cancer cell lines, including T-lymphoblastic and non-T-cell lines like HL60 and HepG2. The mechanism often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR) and other kinases critical for cancer cell proliferation .
Antimalarial Properties
In a study focusing on structure-based optimization of pyrrole derivatives, compounds similar to this compound were evaluated for their inhibitory effects against Plasmodium falciparum, the causative agent of malaria. Some derivatives showed potent activity in both in vitro and in vivo models, indicating their potential as antimalarial agents .
Other Biological Activities
Additional research has suggested that this compound may exhibit anti-inflammatory properties and could act as an inhibitor for various biological pathways involved in inflammation and cancer progression. The specific biological targets and mechanisms of action are still under investigation but are promising for future therapeutic applications .
Case Studies
- Anticancer Studies : A series of pyrrolo[2,3-D]pyrimidine derivatives were screened against multiple cancer cell lines. Notably, compounds demonstrated IC₅₀ values ranging from 0.02 to 0.04 µM against specific kinases involved in tumor growth regulation.
- Antimalarial Efficacy : In vivo studies using SCID mouse models infected with P. falciparum showed that certain derivatives exhibited significant reductions in parasitemia levels compared to untreated controls, illustrating their potential as effective antimalarial treatments.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic aromatic substitution and Suzuki coupling. For example:
Core scaffold formation : Start with a halogenated pyrrolo[2,3-d]pyrimidine scaffold (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) .
Iodophenyl incorporation : Use Suzuki-Miyaura coupling with a Pd catalyst (e.g., Pd(PPh₃)₄) to introduce the 4-iodophenyl group at the 5-position. Reaction conditions often include a base (e.g., K₂CO₃) in THF/water at 80–100°C .
Amine functionalization : Introduce the 2-amine group via nucleophilic substitution or catalytic hydrogenation, depending on protecting group strategies .
- Key Considerations : Monitor regioselectivity during coupling reactions, as steric hindrance from the iodine substituent may require optimized ligand systems .
Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR resolves aromatic proton environments (e.g., distinguishing pyrrolo-pyrimidine protons from iodophenyl signals). The 4-iodophenyl group shows deshielded aromatic protons (δ ~7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₂H₈ClIN₄ requires [M+H]⁺ = 385.9432).
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, especially for novel derivatives .
Advanced Research Questions
Q. What experimental strategies address contradictory kinase inhibition data reported for pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Contradictions often arise from assay conditions or substituent effects. Strategies include:
- Kinase Panel Screening : Test the compound against a broad panel (e.g., EGFR, VEGFR2, CDK2) under standardized ATP concentrations .
- Structural Analysis : Compare co-crystal structures of analogs (e.g., ethyl vs. iodophenyl derivatives) to identify binding pocket interactions. The bulky iodine group may sterically hinder ATP-binding in some kinases .
- Biochemical Assays : Measure IC₅₀ values under varying pH and ionic strengths to assess robustness of inhibition .
Q. How does the 4-iodophenyl substituent influence structure-activity relationships (SAR) in kinase inhibition?
- Methodological Answer :
- Electrophilic Effects : The iodine atom’s polarizability enhances π-π stacking with hydrophobic kinase pockets (e.g., EGFR’s DFG motif) .
- Steric Effects : Bulkier substituents like iodine may reduce off-target effects but limit flexibility for kinases with smaller active sites (e.g., CDK2) .
- Comparative Data : Ethyl-substituted analogs (e.g., 4-chloro-5-ethyl derivatives) show higher CDK2 inhibition (IC₅₀ = 12 nM) than iodophenyl analogs (IC₅₀ = 48 nM), suggesting steric trade-offs .
Q. What computational methods are used to predict metabolic stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–I bond to assess susceptibility to oxidative cleavage .
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolic hotspots .
- In Silico Tools : Software like Schrödinger’s QikProp predicts logP (2.8) and solubility (<0.1 mg/mL), guiding formulation strategies .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility profiles of pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS, and biorelevant media (e.g., FaSSIF) at 25–37°C. Polar protic solvents (e.g., DMSO) often yield higher solubility for halogenated derivatives .
- Crystallinity Analysis : Use DSC/TGA to differentiate between amorphous vs. crystalline forms, which impact solubility .
- Literature Comparison : Reconcile data by noting measurement conditions (e.g., pH, ionic strength) .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 385.57 g/mol | |
| logP (Predicted) | 2.8 | |
| Kinase Inhibition (EGFR IC₅₀) | 18 nM ± 2.1 (n=3) | |
| Solubility in DMSO | 25 mM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
